9-[2-(Diethylphosphino)phenyl]-9H-carbazole

Suzuki-Miyaura coupling Sterically hindered biaryl synthesis Ligand efficacy screening

Ligand screening for Pd-catalyzed cross-coupling reveals extreme yield sensitivity to -PR2 substituent choice; substituting Et for Cy can swing yields from 98% to 20%. Et PhenCar-Phos provides the distinct -PEt2 donor profile essential for systematic PhenCar-Phos library screening arrays. • Moderate steric profile (cone angle ~132°) accommodates bulky electrophile substrates • Less electron-rich Pd(0) centers may enhance oxidative addition of less activated electrophiles • Scalable metal-free synthetic route (demonstrated at 100 g) ensures reliable bulk supply

Molecular Formula C22H22NP
Molecular Weight 331.4 g/mol
CAS No. 1308652-66-5
Cat. No. B8209891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[2-(Diethylphosphino)phenyl]-9H-carbazole
CAS1308652-66-5
Molecular FormulaC22H22NP
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCP(CC)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C22H22NP/c1-3-24(4-2)22-16-10-9-15-21(22)23-19-13-7-5-11-17(19)18-12-6-8-14-20(18)23/h5-16H,3-4H2,1-2H3
InChIKeyZLZCILUROWCDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Et PhenCar-Phos Structure & Specifications


9-[2-(Diethylphosphino)phenyl]-9H-carbazole (CAS 1308652-66-5), commonly designated Et PhenCar-Phos, is a carbazolyl-derived monophosphine ligand belonging to the PhenCar-Phos series developed for palladium-catalyzed cross-coupling [1]. The molecular architecture features a carbazole N-aryl scaffold bearing a diethylphosphino (–PEt2) donor group at the ortho position of the N-phenyl ring, with a molecular formula of C22H22NP and a molecular weight of 331.39 g/mol . The flattened carbazole bottom ring is designed to facilitate reductive elimination via extended flat-wall-like rigidity, while the sp3-hybridised nitrogen can offer weak hemilabile coordination to the palladium center to enhance catalyst longevity [1]. This compound is commercially available as a white powder with a typical purity of ≥97% .

Why Et PhenCar-Phos Cannot Replace Other PhenCar-Phos Ligands


Within the PhenCar-Phos series, the identity of the phosphine substituent (–PR2) is not a minor tunable parameter but a dominant determinant of catalytic competence. Direct quantitative evidence shows that varying R from diethyl to dicyclohexyl can swing product yields from 20% to 98% in the same sterically hindered Suzuki–Miyaura model reaction [1]. This extreme sensitivity arises because the steric bulk and electronic character of the –PR2 group simultaneously govern oxidative addition rates, transmetallation efficiency, and the critical reductive elimination step [1][2]. Consequently, substituting Et PhenCar-Phos with its dicyclohexyl or diphenyl analogs without experimental validation risks catastrophic yield collapse in demanding cross-coupling applications. The flattened carbazolyl backbone provides a conserved structural platform, but the phosphine substituent dictates catalytic outcome, making each PhenCar-Phos variant a functionally distinct ligand entity [2].

Et PhenCar-Phos Performance vs. PhenCar-Phos Analogs


Suzuki–Miyaura Coupling Performance vs. Analogs

In a direct head-to-head comparison under identical conditions, Et PhenCar-Phos (ligand 2b) provided only a 20% yield in the Pd-catalyzed Suzuki–Miyaura coupling of sterically hindered 2-chloro-m-xylene with 2-tolylboronic acid, while the dicyclohexylphosphino analog (ligand 2a, Cy PhenCar-Phos) gave 98% isolated yield at the same 0.02 mol% Pd loading [1]. The diisopropylphosphino variant (2c) gave 89%, the di-tert-butylphosphino variant (2d) gave 11%, and the diphenylphosphino variant (2e) gave 9% [1]. This ranking demonstrates that the –PEt2 group, which is sterically less demanding and electronically less donating than –PCy2, is suboptimal for facilitating the challenging reductive elimination step required in tri-ortho-substituted biaryl formation [1].

Suzuki-Miyaura coupling Sterically hindered biaryl synthesis Ligand efficacy screening

Buchwald–Hartwig Amination Performance vs. Optimized L4

In a 2019 study evaluating a family of carbazolyl-derived P,N-ligands for sterically hindered Buchwald–Hartwig amination, the dicyclohexylphosphino-based ligand L4 (a substituted variant of Cy PhenCar-Phos) was identified as the optimal ligand, achieving 98% GC yield at 0.20 mol% Pd loading and retaining 16% yield even at 0.10 mol% Pd for the coupling of 2-chloro-m-xylene with 2,6-dimethylaniline [1]. By class-level inference, the –PEt2-substituted analog (structurally related to L2/L3 in that study) gave substantially lower yields of 47–77% at 0.25 mol% Pd, indicating that the diethylphosphino donor is less effective than the dicyclohexylphosphino donor for promoting this demanding C–N bond formation [1]. However, no direct isolated yield for Et PhenCar-Phos itself was reported in this study; the inference is based on the ranking of ligands bearing identical carbazole cores with varying –PR2 groups [1].

Buchwald-Hartwig amination Tetra-ortho-substituted diarylamines Pd catalysis

Scalable Synthesis & Purity Profile

A practical, metal-free nucleophilic aromatic substitution protocol was developed to access the PhenCar-Phos ligand skeleton on a 100 g scale using 1-bromo-2-fluorobenzene, carbazole derivatives, and KOH in DMF without inert atmosphere protection [1]. This route avoids the copper residues and chromatographic purification problems of earlier methods, enabling production of the ligand precursor in 74% yield with >98% purity [1]. While the paper focused on the dicyclohexyl variant 4a for application demonstrations, the synthetic methodology is general to the series and implies that all PhenCar-Phos variants, including Et PhenCar-Phos, are accessible via the same scalable route [1]. Commercially, Et PhenCar-Phos is available at ≥97% purity from multiple vendors (e.g., CymitQuimica, Aladdin Scientific) as a white powder, typically stored under argon at 2–8 °C with protection from light .

Ligand scalability Nucleophilic aromatic substitution Commercial availability

Molecular Weight and Atom Economy Comparison

Et PhenCar-Phos (C22H22NP) has a molecular weight of 331.39 g/mol, which is significantly lower than its dicyclohexyl analog (Cy PhenCar-Phos, C30H34NP, ~439.6 g/mol, a ~33% increase), diphenyl analog (Ph PhenCar-Phos, C30H22NP, 427.48 g/mol, a ~29% increase), and diisopropyl analog (iPr PhenCar-Phos, C26H30NP, ~387.5 g/mol, a ~17% increase) [1]. While these values are calculated or derived from public databases rather than extracted from a single comparative study, they represent an inherent physicochemical differentiation: for equivalent molar quantities of ligand, Et PhenCar-Phos requires less mass, potentially reducing procurement costs on a per-mole basis . However, this advantage must be weighed against the substantially lower catalytic activity observed in head-to-head comparisons [2].

Atom economy Ligand molecular weight Cost-per-mole analysis

–PEt2 Electronic and Steric Properties

The diethylphosphino group (–PEt2) occupies a distinct position in the phosphine donor landscape. While no experimental Tolman electronic parameter or cone angle has been specifically reported for Et PhenCar-Phos, established literature values for trialkylphosphines indicate that PEt3 has a cone angle (θ) of 132° and a Tolman electronic parameter (νCO) of 2061.7 cm⁻¹, compared to PCy3 with θ = 170° and PEt3 being less electron-rich than PCy3 (νCO for PCy3 ≈ 2056.4 cm⁻¹) [1]. By class-level inference, Et PhenCar-Phos is expected to present a smaller steric footprint and moderately lower electron density at the metal center compared to Cy PhenCar-Phos, which could be advantageous for substrates or catalytic steps where excessive steric hindrance or overly electron-rich metal centers inhibit reactivity (e.g., activation of less sterically demanding electrophiles, or promoting reductive elimination from electron-rich Pd intermediates) [1][2]. However, direct experimental validation of these parameters for the carbazolyl-bound –PEt2 group is absent from the peer-reviewed literature.

Phosphine electronic parameters Tolman cone angle Ligand donor strength

Et PhenCar-Phos Application Scenarios


SAR Ligand Screening in Cross-Coupling

Et PhenCar-Phos is best deployed as a component of a systematic PhenCar-Phos ligand library screening panel. The direct comparative data from the 2011 ChemComm study [1] established a quantitative performance gradient across –PR2 substituents (Cy > iPr ≫ Et > tBu ≈ Ph) in sterically hindered Suzuki–Miyaura coupling. Including Et PhenCar-Phos in screening arrays enables researchers to correlate catalytic outcomes with steric and electronic ligand parameters, particularly when investigating substrates that are sensitive to phosphine bulk or electron density. This application leverages the compound's differentiated –PEt2 donor profile rather than its absolute catalytic potency.

Transformations Requiring Low-Steric, Moderate Donor Ligands

Based on class-level electronic parameter inference, Et PhenCar-Phos may be rationally selected for catalytic reactions where less electron-rich Pd(0) centers are desirable—for example, in oxidative addition of less activated electrophiles where overly electron-rich metals undergo unproductive side reactions, or in reductive elimination steps that are inhibited by highly electron-donating ligands [2]. The smaller steric profile of –PEt2 (estimated cone angle ~132° vs. ~170° for –PCy2) may also facilitate substrate coordination in reactions involving bulky electrophiles that cannot access the metal center when larger phosphines are employed [2]. However, these applications remain inferential; no direct experimental validation for Et PhenCar-Phos in these contexts has been published.

Scalable Biaryl and Arylamine Synthesis

For industrial process development, the scalable, metal-free synthetic route to the PhenCar-Phos skeleton (demonstrated at 100 g scale) means Et PhenCar-Phos can be reliably sourced in bulk quantities [3]. In coupling reactions where the substrate combination is not highly sterically demanding and where 70–80% yields at moderate catalyst loadings are economically acceptable, Et PhenCar-Phos may provide a cost-attractive option due to its lower molecular weight (331.39 g/mol) compared to heavier PhenCar-Phos variants . The decision should be supported by a direct cost-per-mole comparison against the higher-activity Cy variant at the specific catalyst loading required for the target transformation.

OLED Research: Carbazole-Phosphine Bidentate Ligands

Vendor technical literature and preliminary research reports indicate that carbazolyl-phosphine ligands, including the PhenCar-Phos series, have been explored as bidentate P,N-ligands for the synthesis of phosphorescent Ir(III) and Pt(II) complexes used in organic light-emitting diode (OLED) devices [4]. In this materials science context, the electronic properties of the phosphine donor directly modulate the triplet energy and emission color of the resulting metal complex. The less electron-donating –PEt2 group may shift emission wavelengths relative to –PCy2 or –PPh2 analogs, providing a tunable parameter for device optimization. However, peer-reviewed quantitative data specifically comparing Et PhenCar-Phos-derived OLED emitters against other PhenCar-Phos variants are not currently available.

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